3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one
Description
The compound 3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one belongs to a class of bicyclic heterocyclic molecules featuring a pyrrolo[3,4-b]pyridine core. This scaffold is characterized by fused pyrrole and pyridine rings, which confer unique electronic and steric properties. The methylsulfanyl (SCH₃) substituent may enhance lipophilicity compared to halogens or alkyl groups, influencing bioavailability and receptor interactions .
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-15-7-4-13(5-8-15)6-9-17(20)19-11-14-3-2-10-18-16(14)12-19/h2-5,7-8,10H,6,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPSATUCFPICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylsulfanyl group: This step often involves nucleophilic substitution reactions where a methylsulfanyl group is introduced to the aromatic ring.
Coupling reactions: The final step involves coupling the pyrrolo[3,4-b]pyridine core with the 4-(methylsulfanyl)phenyl group using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the ketone group.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmacology: Research focuses on its potential effects on various biological pathways and its efficacy in treating diseases.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrrolo[3,4-b]pyridine core is a versatile pharmacophore. Below is a comparative analysis of the target compound and analogs with variations in substituents and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to BK71231 .
Key Observations:
The propanoic acid derivative (C₉H₈N₂O₄) exhibits lower lipophilicity due to its ionizable carboxylic acid group, enhancing aqueous solubility .
Functional Group Impact on Stability :
- The methyl ester analog (C₁₀H₈N₂O₄) demonstrates moderate thermal stability (mp 102–103°C), whereas diketone-containing derivatives (e.g., C₉H₈N₂O₄) may undergo hydrolysis under basic conditions .
Biological Relevance :
Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine in BK71231 may enhance metabolic resistance and binding affinity to hydrophobic pockets in enzymes or receptors .
- Sulfur-Containing Groups : The methylsulfanyl moiety could act as a hydrogen-bond acceptor or participate in covalent interactions with cysteine residues in target proteins.
- Diketone Derivatives : Compounds like C₉H₈N₂O₄ may serve as intermediates for prodrugs due to their solubility, enabling easier formulation .
Biological Activity
The compound 3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is a complex heterocyclic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrrolo[3,4-b]pyridine moiety suggests potential activity as a kinase inhibitor or as a modulator of neurotransmitter receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular signaling.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:
- In vitro studies have shown that analogs can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
- Mechanistic studies suggest that these compounds may inhibit tumor growth by interfering with cell cycle progression.
Antimicrobial Activity
Research has demonstrated that related compounds possess antimicrobial properties:
- Bacterial Inhibition: The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit key metabolic processes.
- Fungal Activity: Similar derivatives have shown efficacy against various fungal strains, suggesting a broad-spectrum antimicrobial potential.
Case Studies
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Anticancer Studies: A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through modulation of apoptotic pathways.
- Neuroprotective Effects: Research in Neuroscience Letters indicated potential neuroprotective effects against oxidative stress-induced neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
